molecular formula C16H20ClN3O3 B3114068 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine CAS No. 199327-59-8

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine

Cat. No.: B3114068
CAS No.: 199327-59-8
M. Wt: 337.8 g/mol
InChI Key: WCABKKDNOBDPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine is a chemical compound with the molecular formula C₁₆H₂₀ClN₃O₃ and a molecular weight of 337.801 g/mol . This compound is known for its unique structure, which includes a quinazoline core substituted with a chloro and methoxy group, linked to a morpholine ring via a propyl chain. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dechlorinated or demethoxylated derivatives.

Scientific Research Applications

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-methoxyquinazoline: Shares the quinazoline core but lacks the morpholine ring.

    4-(3-Chloropropoxy)-7-methoxyquinazoline: Similar structure but with a different substituent on the propyl chain.

Uniqueness

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine is unique due to the presence of both the morpholine ring and the quinazoline core, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with simpler analogs .

Properties

IUPAC Name

4-[3-(4-chloro-7-methoxyquinazolin-6-yl)oxypropyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c1-21-14-10-13-12(16(17)19-11-18-13)9-15(14)23-6-2-3-20-4-7-22-8-5-20/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCABKKDNOBDPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Di-tert-butyl azodicarboxylate (1.44 g, 6.26 mmol) was added portionwise at room temperature to a stirred suspension of 4-chloro-7-methoxyquinazolin-6-ol (1.20 g, 5.70 mmol), 3-morpholin-4-ylpropan-1-ol (0.91 g, 6.27 mmol) and triphenylphosphine (1.8 g, 6.87 mmol) in dichloromethane (25 ml). The reaction mixture was stirred for 2 hours and then the resulting orange solution was purified directly by silica gel chromatography eluting with a mixture of 5% methanol in dichloromethane to give 4-chloro-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazoline (1.28 g, 67% yield) as a pale yellow solid:
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin4-one (990 mg, 3.1 mmol) in thionyl chloride (10 ml) and DMF (0.1 ml) was heated at 80° C. for 1.5 hours. The mixture was allowed to cool, toluene was added and the solvent was removed by evaporation. The residue was partitioned between ethyl acetate and water and the aqueous layer was adjusted to pH7.5 with 2M sodium hydroxide solution. The organic layer was separated, washed with brine, dried (MgSO4) and the solvent removed by evaporation. The residue was purified by flash chromatography eluting with methylene chloride/methanol (119 followed by 95/5). The purified solid was triturated with hexane, collected by filtration and washed with ether to give 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (614 mg, 58%).
Quantity
990 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
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4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
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4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
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4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
Reactant of Route 5
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4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
Reactant of Route 6
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine

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